molecular formula C10H7NS2 B14642735 6H-1,3-Thiazine-6-thione, 2-phenyl- CAS No. 52421-59-7

6H-1,3-Thiazine-6-thione, 2-phenyl-

Cat. No.: B14642735
CAS No.: 52421-59-7
M. Wt: 205.3 g/mol
InChI Key: KLQVRSAPHZYNSK-UHFFFAOYSA-N
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Description

6H-1,3-Thiazine-6-thione, 2-phenyl- is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3-Thiazine-6-thione, 2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of a chalcone with thiourea in the presence of an acid catalyst. For instance, a mixture of a synthesized chalcone, thiourea, and concentrated hydrochloric acid in methanol is refluxed for several hours . Another approach involves the use of epichlorohydrin and imidazole-2-thione in methanol with sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6H-1,3-Thiazine-6-thione, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazines, thiazolidines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6H-1,3-Thiazine-6-thione, 2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6H-1,3-Thiazine-6-thione, 2-phenyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure but differ in their substitution patterns and biological activities.

    Thiazolidinediones: Known for their antidiabetic properties, these compounds have a similar sulfur-nitrogen ring but differ in their pharmacological applications.

Uniqueness

6H-1,3-Thiazine-6-thione, 2-phenyl- stands out due to its unique combination of antimicrobial, antifungal, and anticancer activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.

Properties

CAS No.

52421-59-7

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

2-phenyl-1,3-thiazine-6-thione

InChI

InChI=1S/C10H7NS2/c12-9-6-7-11-10(13-9)8-4-2-1-3-5-8/h1-7H

InChI Key

KLQVRSAPHZYNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=S)S2

Origin of Product

United States

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